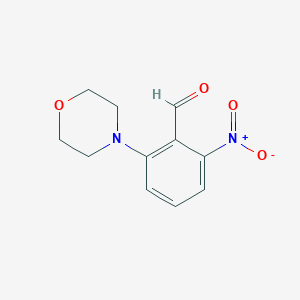

2-Morpholino-6-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-Morpholino-6-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-6-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-10(12-4-6-17-7-5-12)2-1-3-11(9)13(15)16/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQANXAGUSPWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-6-nitrobenzaldehyde

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-Morpholino-6-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a comprehensive resource.

Introduction and Molecular Overview

2-Morpholino-6-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a benzaldehyde core with a morpholino and a nitro group at the ortho positions, creates a unique electronic and steric environment. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. In contrast, the electron-donating morpholino group and the steric bulk of both ortho substituents modulate the molecule's overall reactivity.

This guide will elucidate the synthetic pathways to this compound, predict its spectroscopic characteristics based on analogous structures, and explore its reactivity, with a particular focus on its utility as a building block for complex heterocyclic systems.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Structural analysis |

| Molecular Weight | 236.23 g/mol | Calculation from formula |

| Appearance | Likely a yellow crystalline solid | Analogy with 2-nitrobenzaldehyde and other nitroaromatics[1][2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General properties of similar organic compounds[3] |

Synthesis of 2-Morpholino-6-nitrobenzaldehyde

The most probable and efficient synthesis of 2-Morpholino-6-nitrobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction is effective when an aromatic ring is rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a good leaving group by a nucleophile.[4]

In this case, a suitable precursor, such as 2-fluoro-6-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde, would be reacted with morpholine. The nitro group at the ortho position activates the carbon bearing the halogen for nucleophilic attack by the secondary amine of the morpholine.

Caption: Proposed synthetic route to 2-Morpholino-6-nitrobenzaldehyde.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, self-validating protocol based on established SNAr procedures for similar substrates.[4]

-

Reaction Setup: To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq). The use of a slight excess of morpholine ensures complete consumption of the starting material, while K₂CO₃ acts as a base to neutralize the hydrofluoric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the solid product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Morpholino-6-nitrobenzaldehyde.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 2-Morpholino-6-nitrobenzaldehyde, the following characterization data are predicted based on the analysis of its constituent functional groups and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, around δ 10.0-10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.0-8.0 ppm. The electron-donating morpholino group and the electron-withdrawing nitro group will influence their precise chemical shifts.

-

Morpholino Protons: Two distinct triplets are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) will appear around δ 3.7-3.9 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be shifted slightly upfield to δ 3.0-3.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is expected around δ 190 ppm.

-

Aromatic Carbons: Six signals are anticipated in the δ 120-160 ppm range, with the carbons attached to the nitro and morpholino groups being the most downfield and upfield, respectively.

-

Morpholino Carbons: Two signals are expected: one around δ 66-68 ppm for the carbons adjacent to the oxygen and another around δ 48-52 ppm for the carbons adjacent to the nitrogen.

Infrared (IR) Spectroscopy

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are predicted around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).[5]

-

C=O Stretching (Aldehyde): A strong band is expected in the region of 1690-1710 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks will appear above 3000 cm⁻¹.

-

C-O-C Stretching (Morpholine): A strong band is anticipated around 1115 cm⁻¹.

Mass Spectrometry

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₄. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the morpholine ring.

Caption: Workflow for the synthesis and characterization of the title compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-Morpholino-6-nitrobenzaldehyde makes it a versatile intermediate for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[8]

Reactions of the Aldehyde Group

The aldehyde group, activated by the ortho-nitro group, is expected to readily undergo condensation reactions. For instance, reaction with primary amines will form Schiff bases (imines), which are valuable intermediates in their own right.

Domino Nitro Reduction-Friedländer Heterocyclization

A key application of this molecule is in the synthesis of substituted quinolines, which are prevalent scaffolds in medicinal chemistry.[8][9] This is achieved through a one-pot domino reaction that involves the reduction of the nitro group followed by a Friedländer annulation.

Caption: Domino reaction for the synthesis of substituted quinolines.

Experimental Protocol: Domino Friedländer Synthesis

This protocol is adapted from general methods for quinoline synthesis from 2-nitrobenzaldehydes.[8]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Morpholino-6-nitrobenzaldehyde (1.0 eq) in glacial acetic acid. Add an active methylene compound, such as ethyl acetoacetate (2.0-3.0 eq).

-

Reduction: To the stirred solution, add iron powder (4.0-5.0 eq) portion-wise. The reaction is exothermic.

-

Cyclization: After the addition of iron is complete, heat the mixture to 100-110 °C for 2-3 hours to drive the cyclization and aromatization.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted quinoline.

Safety and Handling

While specific toxicity data for 2-Morpholino-6-nitrobenzaldehyde is not available, it should be handled with the care appropriate for nitroaromatic compounds, which can be toxic and mutagenic.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Morpholino-6-nitrobenzaldehyde is a valuable synthetic intermediate with a rich and predictable chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward, and its dual functional groups allow for a range of subsequent transformations. The insights provided in this guide, though partly predictive, are grounded in well-established chemical principles and offer a solid foundation for researchers to explore the potential of this versatile molecule in the synthesis of novel compounds for various applications, including drug discovery and materials science.

References

- Bentham Science Publishers. (n.d.). Recent Progress in the Synthesis of Quinolines.

- Vadde, R., et al. (2016). A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes. Der Pharma Chemica, 8(3), 210-217.

- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.

- National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- The Good Scents Company. (n.d.). 2-nitrobenzaldehyde, 552-89-6.

- CDD Vault. (2024). 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry.

- ChemBK. (2025). 2-Nitrobenzaldehyde.

- Makosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution of hydrogen in electron-deficient arenes. A new way of thinking about aromatic substitution. Chemical Reviews, 101(11), 3245-3272.

- Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.

- Wikipedia. (n.d.). 2-Nitrobenzaldehyde.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- National Center for Biotechnology Information. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation.

- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

- National Center for Biotechnology Information. (2013). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction.

- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- National Center for Biotechnology Information. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- National Center for Biotechnology Information. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

Sources

- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scispace.com [scispace.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to 2-Morpholino-5-nitrobenzaldehyde (CAS 30742-62-2): Properties and Applications in Drug Discovery

This technical guide offers a comprehensive overview of 2-morpholino-5-nitrobenzaldehyde (CAS 30742-62-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document provides an in-depth analysis of its chemical and physical properties, safety and handling protocols, and a detailed exploration of its applications as a building block for pharmacologically active molecules, particularly in the realm of oncology. The insights provided are grounded in established chemical principles and supported by relevant scientific literature, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in their work.

Introduction: The Chemical Identity of 2-Morpholino-5-nitrobenzaldehyde

2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a morpholine ring at the 2-position and a nitro group at the 5-position of the benzaldehyde scaffold. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is a key feature exploited in various synthetic transformations.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of 2-morpholino-5-nitrobenzaldehyde is fundamental to its effective application in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 30742-62-2 | |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.23 g/mol | |

| Appearance | Not explicitly stated in searches, but related compounds are often crystalline solids. | |

| IUPAC Name | 2-(morpholin-4-yl)-5-nitrobenzaldehyde |

Structural Analysis

The molecular structure of 2-morpholino-5-nitrobenzaldehyde has been elucidated through single-crystal X-ray diffraction, providing precise data on bond lengths and angles.[1] This information is crucial for understanding its reactivity and intermolecular interactions.

Key structural features include:

-

The carbon-oxygen double bond of the aldehyde group (C=O) has a bond length of approximately 1.194(1) Å.[1]

-

The nitrogen-oxygen bonds within the nitro group (NO₂) are characteristic of such functionalities, with lengths of about 1.214(1) Å and 1.207(1) Å.[1]

-

The carbon-nitrogen bond between the aromatic ring and the nitro group is approximately 1.457(1) Å.[1]

-

The bond angles within the aromatic ring are close to the standard 120°, indicating a planar benzene ring.[1]

The overall geometry and crystal packing are influenced by these structural parameters, which in turn dictate the compound's behavior in synthetic reactions.[1]

Figure 1: 2D structure of 2-morpholino-5-nitrobenzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 2-morpholino-5-nitrobenzaldehyde. Safety data sheets from various suppliers consistently highlight the following hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

Synthetic Applications in Drug Discovery

The true value of 2-morpholino-5-nitrobenzaldehyde lies in its utility as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity is primarily centered around the aldehyde and nitro functional groups.

Reactions of the Aldehyde Group: A Gateway to Heterocycles

The electrophilic aldehyde group readily participates in a variety of condensation reactions, which are fundamental in building molecular complexity.

The condensation of 2-morpholino-5-nitrobenzaldehyde with primary amines is a straightforward method to form Schiff bases (imines). These compounds are not only valuable intermediates but have also demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]

General Experimental Protocol for Schiff Base Synthesis:

-

Dissolve one molar equivalent of 2-morpholino-5-nitrobenzaldehyde in a suitable solvent such as absolute ethanol in a round-bottom flask.

-

Add one molar equivalent of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization.[4]

Figure 2: Workflow for Schiff Base Synthesis.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[5][6] This reaction is highly efficient with electron-deficient aldehydes like 2-morpholino-5-nitrobenzaldehyde and is a key step in the synthesis of various pharmacologically active compounds.

General Experimental Protocol for Knoevenagel Condensation:

-

In a round-bottom flask, combine 2-morpholino-5-nitrobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol).[5]

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]

-

The reaction can be performed solvent-free or in a minimal amount of a solvent like ethanol.[5]

-

Stir the mixture at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 15-60 minutes.[5]

-

If a solid precipitates, collect the product by vacuum filtration. Otherwise, add cold water to induce precipitation.

-

Wash the solid product with cold water or ethanol and dry. Further purification can be achieved by recrystallization.[5]

The Nitro Group: A Precursor to Fused Ring Systems

The nitro group in 2-morpholino-5-nitrobenzaldehyde can be readily reduced to an amino group. This transformation opens up pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, such as quinolines.

The Friedländer synthesis is a classic method for constructing the quinoline ring system. It involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. By first reducing the nitro group of 2-morpholino-5-nitrobenzaldehyde to an amine, this versatile reaction can be employed to generate novel morpholine-substituted quinolines.[7] Quinolines are a prominent scaffold in medicinal chemistry, with numerous approved drugs containing this core structure.

Figure 3: Pathway to Morpholinoquinolines.

Potential Biological Activity and Therapeutic Applications

While direct biological studies on 2-morpholino-5-nitrobenzaldehyde are limited in the public domain, the extensive research on related nitrobenzaldehyde and morpholine-containing compounds provides strong evidence for its potential in drug discovery, particularly in the development of anticancer agents.

-

Anticancer Activity: Many derivatives of substituted benzaldehydes, including Schiff bases and chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2][10] The morpholine moiety is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties. Furthermore, novel morpholino-substituted quinoline and pyrimidine derivatives have shown potent anti-inflammatory and anticancer activities.[11][12]

-

Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have also been widely investigated for their antimicrobial properties against various bacterial and fungal strains.[3]

The presence of the nitro group is often crucial for the biological activity of many compounds, acting as a key pharmacophore or as a precursor to a more active amino derivative.[13]

Conclusion

2-Morpholino-5-nitrobenzaldehyde is a chemical intermediate with significant, yet largely untapped, potential in the field of drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of its aldehyde and nitro functional groups, make it an attractive starting material for the synthesis of novel heterocyclic compounds. The extensive body of literature on analogous structures strongly suggests that derivatives of 2-morpholino-5-nitrobenzaldehyde are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. This technical guide provides a solid foundation for researchers to explore the synthetic utility of this compound and to design and synthesize new molecules with potential pharmacological value.

References

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. (URL: [Link])

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (URL: [Link])

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. (URL: [Link])

-

Synthesis of 2-nitrobenzaldehyde. PrepChem.com. (URL: [Link])

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. (URL: [Link])

-

Crystal structures of 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde. IUCR. (URL: [Link])

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. (URL: [Link])

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. (URL: [Link])

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (URL: [Link])

-

Patent Application Publication (10) Pub. No.: US 2016/0166546A1. Googleapis.com. (URL: [Link])

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (URL: [Link])

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. (URL: [Link])

- US4203928A - Process for the preparation of 2-nitrobenzaldehyde.

-

Process for the preparation of 2-nitrobenzaldehydes. Justia Patents. (URL: [Link])

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF 2-NITROBENZALDEHYDE - Patent DE-2808930-A1. PubChem. (URL: [Link])

- US3996289A - Process for the preparation of 2-nitrobenzaldehyde.

-

2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. (URL: [Link])

- KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (URL: [Link])

-

EXPERIMENTAL INVESTIGATION ON DERIVATIVES OF BENZALDEHYDE. Jetir.Org. (URL: [Link])

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])

Sources

- 1. iucr2017.org [iucr2017.org]

- 2. benchchem.com [benchchem.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Morpholino-6-nitrobenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-morpholino-6-nitrobenzaldehyde as a versatile and strategic building block in modern heterocyclic chemistry. The unique electronic and steric properties imparted by the ortho-disposed morpholino and nitro substituents render this aldehyde a powerful precursor for the synthesis of a diverse range of heterocyclic systems, including quinolines and phenazines. This document will delve into the synthesis of the core molecule, explore its key chemical transformations with mechanistic insights, provide detailed experimental protocols for the synthesis of valuable heterocyclic derivatives, and discuss the potential applications of these products in medicinal chemistry and drug discovery.

Introduction: The Architectural Advantage of 2-Morpholino-6-nitrobenzaldehyde

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] The strategic introduction of specific substituents onto a core scaffold can profoundly influence its reactivity and the biological activity of its derivatives. 2-Morpholino-6-nitrobenzaldehyde is a prime example of such a strategically designed building block.

The molecule's utility stems from the interplay of its three key functional groups:

-

The Aldehyde Group: A versatile handle for a wide array of classical organic reactions, including condensations and reductive aminations.[2]

-

The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring and serves as a precursor to a nucleophilic amino group upon reduction. This nitro-to-amino transformation is a pivotal step in many cyclization strategies.[3]

-

The Morpholino Group: A bulky, electron-donating group that influences the regioselectivity of reactions and can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final heterocyclic products.[4]

This unique combination of functionalities allows for a "domino" or "cascade" approach to heterocycle synthesis, where a series of reactions can be performed in a single pot, enhancing synthetic efficiency.

Synthesis and Characterization of the Core Building Block

The synthesis of 2-morpholino-6-nitrobenzaldehyde is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically a palladium-catalyzed Buchwald-Hartwig amination.[3][5] This modern cross-coupling method offers high yields and functional group tolerance, making it superior to traditional methods like the Ullmann condensation which often require harsh reaction conditions.

The logical starting materials are 2-chloro-6-nitrobenzaldehyde and morpholine. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the formation of the C-N bond.

Predicted Spectroscopic Data for 2-Morpholino-6-nitrobenzaldehyde

| Spectroscopic Data | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde proton: ~10.3 ppm (s, 1H)Aromatic protons: 7.5-8.0 ppm (m, 3H)Morpholino protons: ~3.8-4.0 ppm (t, 4H), ~3.0-3.2 ppm (t, 4H) | The aldehyde proton is deshielded by the adjacent nitro group. The aromatic protons are in a complex splitting pattern due to the ortho and meta couplings. The morpholino protons appear as two distinct triplets. |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbon: ~190 ppmAromatic carbons: 120-155 ppmMorpholino carbons: ~67 ppm, ~53 ppm | The carbonyl carbon is significantly downfield. The aromatic region will show six distinct signals. The two sets of morpholino carbons will have characteristic shifts. |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch)~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch)~1240 cm⁻¹ (C-N stretch)~1115 cm⁻¹ (C-O-C stretch) | Strong carbonyl and nitro group absorptions are expected, along with characteristic stretches for the morpholino moiety. |

| Mass Spectrometry (EI) | M⁺ at m/z 236 | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₄). |

Application in Heterocycle Synthesis: Reaction Pathways and Mechanisms

The strategic placement of the functional groups in 2-morpholino-6-nitrobenzaldehyde allows for its versatile application in the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

A powerful application of this building block is in the one-pot synthesis of substituted quinolines through a domino nitro reduction-Friedländer annulation.[1][3] This reaction proceeds by the in-situ reduction of the nitro group to an amine, followed by condensation with an active methylene compound and subsequent cyclization.

Experimental Protocol: Synthesis of 8-Morpholino-Substituted Quinolines

Materials:

-

2-Morpholino-6-nitrobenzaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone)

-

Iron powder

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-morpholino-6-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.

-

Heat the mixture to 80-100 °C with stirring.

-

Add iron powder (4.0-5.0 equiv) portion-wise to the heated solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-morpholino-substituted quinoline.

Synthesis of Phenazines via Reductive Cyclization

While a direct cyclization to a phenazine from 2-morpholino-6-nitrobenzaldehyde is not straightforward, a multi-step synthesis is highly plausible. This involves an initial Buchwald-Hartwig amination to form a 2-nitro-N-arylaniline intermediate, followed by a reductive cyclization to yield the phenazine core.

The synthesis would begin by coupling 2-chloro-6-nitroaniline with a suitable aryl amine. The resulting 2-nitro-N-arylaniline can then undergo a palladium-catalyzed reductive cyclization to afford the phenazine.[8][9] The morpholino group would be introduced either at the beginning on the 2-chloro-6-nitroaniline starting material or on the coupling partner.

Knoevenagel Condensation with Active Methylene Compounds

The electrophilic aldehyde group of 2-morpholino-6-nitrobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate.[10][11] This reaction, typically catalyzed by a weak base like piperidine or an ammonium salt, provides a straightforward route to α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

2-Morpholino-6-nitrobenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

Dissolve 2-morpholino-6-nitrobenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the product often precipitates from the solution. If not, cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain 2-(2-morpholino-6-nitrobenzylidene)malononitrile.

Quantitative Data and Reaction Scope

The following table summarizes representative yields for the key transformations discussed, based on analogous reactions reported in the literature. These values provide an expected range of efficacy for the application of 2-morpholino-6-nitrobenzaldehyde in these synthetic routes.

| Reaction Type | Reactants | Product | Typical Yield (%) | Reference Analogue |

| Buchwald-Hartwig Amination | 2-Chlorotoluene + Morpholine | N-(2-methylphenyl)morpholine | 94 | [12] |

| Domino Nitro Reduction-Friedländer Annulation | 2-Nitrobenzaldehyde + Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 85-95 | [1][3] |

| Knoevenagel Condensation | Benzaldehyde + Malononitrile | 2-Benzylidenemalononitrile | >95 | [2] |

| Reductive Phenazine Synthesis | 2-Nitro-N-phenylaniline | Phenazine | 70-90 | [8] |

Conclusion and Future Outlook

2-Morpholino-6-nitrobenzaldehyde is a highly functionalized and synthetically versatile building block that offers efficient pathways to a variety of medicinally relevant heterocyclic scaffolds. The strategic positioning of the morpholino, nitro, and aldehyde groups allows for a range of transformations, including domino reactions that lead to complex molecular architectures in a single step. The methodologies outlined in this guide, particularly the domino nitro reduction-Friedländer annulation and the multi-step synthesis of phenazines, highlight the potential of this building block in drug discovery and development. Future research in this area could focus on expanding the library of active methylene compounds used in the Friedländer synthesis to generate novel quinoline derivatives, as well as exploring alternative cyclization strategies to access other heterocyclic systems. The continued exploration of such well-designed building blocks will undoubtedly accelerate the discovery of new therapeutic agents.

References

-

Galiè, S., Fouad, M. A., Abbo, C., Ferretti, F., & Ragaini, F. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Su. Asian Journal of Organic Chemistry. Available at: [Link]

-

Constable, G. E. O., et al. (2022). Synthesis of phenazine-2,8-dicarboxylates. Arkivoc, 2022(4), 46-57. Available at: [Link]

-

Huigens, R. W., et al. (2018). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. ACS infectious diseases, 4(11), 1599–1610. Available at: [Link]

-

Padwa, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 856-871. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Huigens, R. W., et al. (2016). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Journal of the American Chemical Society, 138(27), 8380–8383. Available at: [Link]

- Banaras Hindu University. (2021).

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Advanced Synthesis & Catalysis, 349(8-9), 1387-1392. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Nolan, S. P. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 63, 1-35. Available at: [Link]

- Reddy, T. J., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Organic Chemistry, 2(1).

- Roy, S., & De, S. K. (2013). Synthesis of phenazine derivatives. Tetrahedron Letters, 54(1), 12-15.

-

Chuang, G. J., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of organic chemistry, 82(21), 11620–11630. Available at: [Link]

-

Kokotos, G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Singh, P., & Kumar, A. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]

-

MacMillan, D. W. C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. Saudi Pharmaceutical Journal, 15(2-3), 119-128. Available at: [Link]

-

Elhady, H. A., El-Mekawy, R. E., & Fadda, A. A. (2020). Synthetic routes for phenazines: an overview. Polycyclic Aromatic Compounds, 1-28. Available at: [Link]

-

Qiu, M., Liu, G. S., & Yao, X. Q. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 8(11), 824-829. Available at: [Link]

-

Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry: MRC, 43(8), 673–675. Available at: [Link]

-

Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(10), 1427-1456. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. Available at: [Link]

-

Nikolova, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 289. Available at: [Link]

-

Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462. Available at: [Link]

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356.

-

Semicarbazides, thiosemicarbazides, and hydrazones based on the structure of 4-(morpholino-4-yl)-3-nitrobenzohydrazide were designed and synthesized. (2025). Molecules, 30(16), 3345. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Note: Chemoselective Reduction of 2-Morpholino-6-nitrobenzaldehyde

Abstract & Strategic Context

The reduction of 2-Morpholino-6-nitrobenzaldehyde to its corresponding aniline derivative, 2-Amino-6-morpholinobenzaldehyde , represents a critical junction in the synthesis of fused heterocyclic kinase inhibitors (e.g., PI3K

The primary synthetic challenge is chemoselectivity . The molecule contains two reducible functionalities:[2][3]

-

Nitro group (

): The target for reduction. -

Aldehyde group (

): A sensitive electrophile prone to over-reduction to a primary alcohol (

Furthermore, ortho-aminobenzaldehydes are inherently unstable.[1] Upon formation, the nucleophilic amine is positioned perfectly to attack the electrophilic aldehyde of a neighboring molecule, leading to rapid self-condensation (polymerization) or Friedländer-type cyclizations.

This guide details two validated protocols designed to maximize selectivity and yield while mitigating instability.

Strategic Analysis: Thermodynamics & Selectivity

To achieve high yield, the reducing agent must be thermodynamically tuned to reduce the nitrogen-oxygen bond without possessing the hydride potential to attack the carbonyl carbon.

| Feature | Nitro Group ( | Aldehyde Group ( |

| Reduction Potential | ||

| Risk Factor | Incomplete reduction (Hydroxylamine intermediate) | Over-reduction to Alcohol |

| Preferred Reagent | Electron Transfer (Single Electron Transfer - SET) | Hydride Donor (Avoid |

The "Ortho-Effect" Trap: Unlike para-isomers, the ortho-amino product is metastable.[1]

-

Pathway A (Desired): Isolation of monomeric 2-Amino-6-morpholinobenzaldehyde.[1]

-

Pathway B (Undesired): Intermolecular condensation

Imines/Oligomers.[1] -

Pathway C (Cyclization): If a ketone is present (e.g., acetone solvent), the amine will cyclize to form a quinoline. Avoid ketone solvents.

Mechanistic Workflow (Visualization)

The following diagram illustrates the reduction pathway and the critical decision points to avoid side reactions.

Figure 1: Stepwise reduction mechanism via Single Electron Transfer (SET).[1] Note the divergence toward side products if conditions are uncontrolled.[4]

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Methodology: Bechamp Reduction variant using Ammonium Chloride.[1] Why this works: Iron powder in neutral/slightly acidic media reduces nitro groups via electron transfer. The conditions are too mild to reduce the aldehyde, and the near-neutral pH prevents acid-catalyzed polymerization of the product.

Materials

-

Substrate: 2-Morpholino-6-nitrobenzaldehyde (

)[1] -

Reductant: Iron Powder (

, <325 mesh recommended) -

Electrolyte: Ammonium Chloride (

, -

Solvent: Ethanol / Water (

)[1][5][6] -

Workup: Celite® 545, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve the Substrate in Ethanol/Water (concentration

). -

Activation: Add Ammonium Chloride and Iron Powder to the solution.

-

Note: The iron powder must be suspended; vigorous stirring is non-negotiable to prevent clumping.

-

-

Reaction: Heat the mixture to

for 1–2 hours .-

Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane).[1] Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/green amine spot.

-

-

Filtration (Critical): While still warm, filter the heterogeneous grey/black mixture through a pad of Celite to remove iron oxides. Wash the pad with warm EtOAc.

-

Why Warm? The product may precipitate if the solution cools inside the Celite pad.

-

-

Extraction:

-

Isolation: Wash combined organics with brine, dry over

, and concentrate in vacuo.-

Storage: Store immediately at

under Argon.[1]

-

Protocol B: Stannous Chloride Reduction (Small Scale / Clean Room)

Methodology:

Materials

-

Substrate: 2-Morpholino-6-nitrobenzaldehyde (

)[1] -

Reagent:

( -

Solvent: Ethanol (Absolute) or EtOAc.[1]

-

Quench: 10%

or Potassium Sodium Tartrate (Rochelle's Salt).

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in Ethanol (

) under Nitrogen atmosphere. -

Addition: Add

in one portion. -

Reaction: Stir at

for 2–3 hours .-

Observation: The solution typically turns yellow/orange.

-

-

Workup (The Emulsion Trap):

-

Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Analytical QC & Validation

| Parameter | Method | Expected Signal / Criteria |

| Reaction Completion | LC-MS | Mass shift: |

| Aldehyde Integrity | 1H-NMR | Singlet at |

| Amine Formation | 1H-NMR | Broad singlet at |

| Purity | HPLC |

Troubleshooting & "Watch-outs"

Issue: Product Polymerization

-

Symptom: The crude oil solidifies into an insoluble gum; NMR shows broad peaks and loss of the aldehyde proton.

-

Cause: The amino group reacted with the aldehyde of another molecule.[2][10]

-

Solution: Do not store the free base. Use immediately in the next step (e.g., cyclization). If storage is required, convert to the HCl salt by adding

of

Issue: Low Yield with Iron Method

-

Symptom: Starting material remains, or product is trapped in sludge.

-

Cause: Inefficient stirring or product adsorption to iron oxides.[1]

-

Solution: Use mechanical stirring for scales

. Wash the Celite pad aggressively with hot EtOAc or 10% MeOH/DCM.

Issue: Over-reduction to Alcohol[11]

-

Symptom: Mass spectrum shows

relative to amine (Amine + 2H).[1] -

Cause: Presence of strong hydride sources or excessive catalytic hydrogenation.

-

Solution: Stick to Protocol A (Iron). If using catalytic hydrogenation (Pd/C), use a poisoned catalyst (e.g., sulfided platinum) or strictly limit

pressure to 1 atm.

References

-

Selective Reduction of Nitro Groups: Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride: A Convenient and Selective Reductant for Nitro Compounds.[1] Synthetic Communications.

-

Mechanism of Iron Reduction: Oh, S. S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes. Royal Society of Chemistry.

-

Synthesis of Morpholino-Benzaldehydes (Patent Context): Preparation of PI3K Inhibitors. (Example: WO2014149164). This patent details the reduction of similar nitro-benzaldehyde intermediates using Fe/NH4Cl.[1] [1]

-

Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters.

-

Instability of 2-Aminobenzaldehydes: The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide. BenchChem Application Notes.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Application Note: 2-Morpholino-6-nitrobenzaldehyde in Dye Synthesis

This guide details the application of 2-Morpholino-6-nitrobenzaldehyde (CAS: 1774900-22-9) as a high-value scaffold for synthesizing Morpholino-Functionalized Quinoline Fluorophores and Nitroreductase (NTR)-Activatable Probes .[1]

Precision Synthesis of Morpholino-Quinoline Fluorophores & NTR Probes

Introduction & Chemical Significance

2-Morpholino-6-nitrobenzaldehyde represents a specialized class of "push-pull" aromatic scaffolds.[1] Its structural uniqueness lies in the ortho,ortho-disubstitution pattern flanking the reactive aldehyde group.[1]

-

Position 2 (Morpholine): Acts as a strong electron donor (auxochrome), essential for tuning the Intramolecular Charge Transfer (ICT) properties of the final dye.[1]

-

Position 6 (Nitro): Serves a dual function:

This compound is the critical starting material for synthesizing 5-Morpholinoquinoline dyes , which are difficult to access via other routes due to the instability of the corresponding 2-aminobenzaldehydes.[1]

Mechanism of Action: The Reductive Cyclization Strategy

The primary application of this intermediate is in the "Domino Nitro Reduction-Friedländer Heterocyclization." [1]

Direct use of 2-amino-6-morpholinobenzaldehyde is impractical because o-aminoaldehydes are prone to rapid self-condensation.[1] The nitro derivative is stable.[1] The strategy involves in situ reduction of the nitro group to an amine, which immediately condenses with a ketone to form the quinoline core.[1][3]

Pathway Visualization

Figure 1: The "Domino" synthesis pathway converting the nitro-aldehyde precursor into a stable quinoline fluorophore.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Morpholino-2-methyl-3-acetylquinoline

Target Application: Solvatochromic Dyes and DNA Intercalators.[1]

Reagents:

-

Acetylacetone (1.2 equiv) [Active Methylene Component][1]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-Morpholino-6-nitrobenzaldehyde (1 mmol, 236 mg) in 10 mL of glacial acetic acid.

-

Addition: Add Acetylacetone (1.2 mmol, 123 µL) to the solution.

-

Activation: Add Iron powder (4 mmol, 224 mg) in a single portion.

-

Reflux: Heat the mixture to 100°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The yellow nitro spot will disappear, replaced by a highly fluorescent blue/green spot.[1]

-

Work-up:

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).

Yield Expectation: 75-85% Characterization: The morpholine ring will be located at the C-5 position of the quinoline, imparting significant solvatochromism (fluorescence shift based on solvent polarity).[1]

Protocol B: Design of Nitroreductase (NTR) Sensing Probes

Target Application: Hypoxia Detection in Cancer Cells.[1]

In this application, the 2-Morpholino-6-nitrobenzaldehyde is not cyclized.[1] Instead, the aldehyde is reacted to attach a "targeting" arm, leaving the nitro group intact as a quencher.[1]

Mechanism:

-

OFF State: The nitro group acts as a Photo-induced Electron Transfer (PET) acceptor, quenching the fluorescence of the morpholine donor.[1]

-

Activation: Intracellular NTR enzymes (with NADH) reduce -NO₂ to -NH₂.[1]

-

ON State: The amine is an electron donor.[1] The PET quenching stops, and the molecule becomes highly fluorescent (Push-Pull system restored).

Synthesis Step (Knoevenagel Condensation):

-

React 2-Morpholino-6-nitrobenzaldehyde (1 equiv) with 1,2,3,3-Tetramethyl-3H-indolium iodide (1 equiv) in Ethanol with catalytic Piperidine.[1]

-

Reflux for 4 hours to form the Styryl Dye .

-

Isolate the red solid.[1]

Sensing Assay Protocol:

| Parameter | Condition |

|---|---|

| Probe Concentration | 10 µM in PBS (pH 7.4) |

| Enzyme Source | Nitroreductase (from E. coli) + NADH (500 µM) |

| Incubation | 37°C for 30 minutes |

| Excitation/Emission | Ex: 480 nm / Em: 620 nm (Red Shifted) |

| Result | >10-fold fluorescence enhancement upon reduction.[1] |

Data Summary & Troubleshooting

Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 236.22 g/mol | |

| Appearance | Yellow/Orange Powder | Nitro group chromophore |

| Solubility | DMSO, DMF, DCM | Poor water solubility |

| Stability | High | Store away from light (nitrobenzyls are photosensitive) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete reduction of Nitro group.[1] | Use fresh Iron powder or switch to SnCl₂/EtOH reflux method.[1] |

| Tarry Product | Polymerization of the intermediate amine.[1] | Ensure the Ketone is present before adding the reducing agent to trap the amine immediately.[1] |

| No Fluorescence (Protocol B) | Probe aggregation in buffer.[1] | Add 0.1% Tween-20 or use DMSO co-solvent (<1%).[1] |

References

-

BenchChem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms. (2025).[1][3][5][6] [1]

-

National Institutes of Health (NIH). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.[1] (2022).[1][2]

-

BLD Pharm. Product Data: 2-Morpholino-6-nitrobenzaldehyde (CAS 1774900-22-9).[1][6][1]

-

Organic Syntheses. Preparation of Quinoline Derivatives via Friedländer Synthesis.[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Syntastic [syntastic.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methyl-3-buten-2-ol | CAS#:115-18-4 | Chemsrc [chemsrc.com]

Application Note: Sterically Demanding Wittig Olefination of 2-Morpholino-6-nitrobenzaldehyde

This guide details the protocol for the Wittig olefination of 2-Morpholino-6-nitrobenzaldehyde . This specific transformation is chemically significant due to the 2,6-disubstitution pattern , which creates a sterically crowded environment around the electrophilic aldehyde.

The protocol focuses on synthesizing the

Executive Summary & Strategic Rationale

Objective: Synthesize Methyl (E)-3-(2-morpholino-6-nitrophenyl)acrylate via Wittig reaction. Target Audience: Medicinal Chemists, Process Development Scientists.

Technical Challenge: The substrate, 2-Morpholino-6-nitrobenzaldehyde , presents a classic "ortho-effect" challenge.

-

Steric Hindrance: The aldehyde is flanked by a bulky morpholine ring at C2 and a nitro group at C6. This shields the carbonyl carbon from nucleophilic attack by the bulky triphenylphosphonium ylide.

-

Electronic Conflict:

-

Nitro Group (C6): Strongly electron-withdrawing (-I, -M), activating the aldehyde.

-

Morpholine (C2): Electron-donating via resonance (+M), potentially deactivating the aldehyde.

-

Net Effect: The aldehyde remains electrophilic, but the reaction rate is kinetically limited by steric access.

-

Solution Strategy: Standard room-temperature Wittig protocols often fail or stall with 2,6-disubstituted benzaldehydes. This protocol utilizes elevated thermal energy (Reflux in Toluene) and a Stabilized Ylide to ensure thermodynamic equilibration to the desired E-isomer.

Reaction Mechanism & Pathway Analysis

The reaction proceeds through the formation of an oxaphosphetane intermediate.[1][2][3][4] Due to the steric bulk of the ortho-morpholine and ortho-nitro groups, the formation of the C-C bond is the rate-determining step.

Visualization: Steric & Electronic Pathway

Caption: Mechanistic pathway highlighting the steric barrier at the transition state requiring thermal activation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Morpholino-6-nitrobenzaldehyde | Substrate | 1.0 | Limiting reagent. |

| Methyl (triphenylphosphoranylidene)acetate | Ylide | 1.2 - 1.5 | Stabilized ylide. Excess required due to slow kinetics. |

| Toluene | Solvent | N/A | Anhydrous. Concentration: 0.2 M. |

| Benzoic Acid (Optional) | Catalyst | 0.1 | Can accelerate reaction via H-bonding activation (rarely needed but useful backup). |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Charging: Add 2-Morpholino-6-nitrobenzaldehyde (1.0 equiv) to the flask.

-

Solvation: Add anhydrous Toluene to achieve a concentration of 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).

-

Expert Insight: Toluene is preferred over THF here. Its higher boiling point (110°C vs 66°C) provides the necessary thermal energy to overcome the steric repulsion between the 2,6-substituents and the bulky triphenylphosphine group.

-

-

Reagent Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in a single portion.

Phase 2: Reaction & Monitoring

-

Reflux: Heat the reaction mixture to a vigorous reflux (oil bath set to ~115°C).

-

Monitoring (TLC/HPLC): Check progress after 4 hours.

-

TLC Eluent:[5] 30% Ethyl Acetate in Hexanes.

-

Observation: The aldehyde typically appears as a bright yellow spot (nitro conjugation). The product will be less polar (higher

) and likely fluorescent under UV. -

Checkpoint: If <50% conversion is observed after 4 hours, add an additional 0.3 equiv of ylide and continue reflux overnight (12-16 hours).

-

Phase 3: Work-up & Purification[1]

-

Concentration: Remove Toluene under reduced pressure (Rotavap) to yield a crude semi-solid.

-

Pre-Purification (Trituration):

-

Add cold Diethyl Ether or MTBE to the crude residue and sonicate.

-

Rationale: Triphenylphosphine oxide (TPPO) is soluble in DCM/MeOH but has limited solubility in ether. The product (cinnamate) and TPPO often co-elute. Trituration helps precipitate some TPPO or extract the product selectively.

-

Filter off any solids (mostly TPPO) if significant precipitation occurs.

-

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 0%

30% EtOAc in Hexanes. -

Note: The morpholine nitrogen is basic. If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase.

-

Results Interpretation & Data Validation

Expected Analytical Data

| Technique | Feature | Expected Signal | Interpretation |

| Alkene Region | Doublet (~16.0 Hz) | Indicates Trans (E) geometry. Cis coupling is typically ~12 Hz. | |

| Aldehyde Proton | Disappearance of singlet at ~10.0 ppm | Confirms consumption of starting material. | |

| IR Spectroscopy | Carbonyl | Ester C=O stretch ~1710-1720 cm | Distinct from aldehyde C=O (~1680-1690 cm |

| LC-MS | Mass Peak | [M+H] | Confirms molecular weight of the acrylate adduct. |

Troubleshooting Guide

-

Problem: No Reaction / Starting Material Recovered.

-

Problem: Low Yield / Complex Mixture.

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for steric effects in nucleophilic addition). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 2-Morpholino-6-nitrobenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of quinoline derivatives from 2-Morpholino-6-nitrobenzaldehyde. The featured methodology is a one-pot domino nitro reduction-Friedländer heterocyclization, a robust and efficient approach that circumvents the need for isolating the intermediate 2-amino derivative. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and practical guidance for successful synthesis.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] Marketed drugs such as chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscore the therapeutic importance of this heterocyclic motif.[2] The ability to introduce diverse functionalities onto the quinoline core allows for the fine-tuning of its biological and physical properties, making it a cornerstone for the development of novel therapeutic agents and functional materials.[1][5]

Reaction Overview: A Domino Approach to Quinoline Synthesis

The classical Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for constructing the quinoline scaffold.[6][7] However, the availability of substituted 2-aminobenzaldehydes can be limited. A significant advancement is the domino nitro reduction-Friedländer heterocyclization, which utilizes readily available 2-nitrobenzaldehydes as starting materials.[8][9] This one-pot procedure involves the in situ reduction of the nitro group to an amine, which then immediately participates in the Friedländer condensation.[8][10]

This application note details the synthesis of a substituted quinoline from 2-Morpholino-6-nitrobenzaldehyde, leveraging an iron-mediated nitro reduction in acetic acid. The morpholino group, a common motif in CNS drug discovery, is anticipated to be stable under these reaction conditions and will be incorporated into the final quinoline product.[11]

The Underlying Chemistry: A Mechanistic Dissection

The domino nitro reduction-Friedländer heterocyclization proceeds through a well-defined sequence of three key stages:

-

Nitro Group Reduction: The synthesis is initiated by the reduction of the aromatic nitro group of 2-Morpholino-6-nitrobenzaldehyde to the corresponding amine. Iron powder in glacial acetic acid is a mild and effective reagent for this transformation.[8][9]

-

Condensation: The in situ generated 2-Morpholino-6-aminobenzaldehyde then undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester). This can proceed through two primary pathways depending on the reaction conditions: an aldol-type condensation or the formation of a Schiff base intermediate.[6][7]

-

Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration (aromatization) to yield the thermodynamically stable quinoline ring system.[8][12]

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of a 2,3-disubstituted-8-morpholinoquinoline derivative.

5.1. Materials and Reagents

-

2-Morpholino-6-nitrobenzaldehyde (1.0 equiv)

-

Acetylacetone (or other suitable active methylene compound) (2.0-3.0 equiv)

-

Iron powder (<100 mesh) (4.0 equiv)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

5.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-Morpholino-6-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.

-

Add the active methylene compound (e.g., acetylacetone, 2.5 equiv) to the solution.

-

Heating: Stir the mixture and heat to 95-110 °C. [9]4. Addition of Iron: Once the reaction mixture reaches the target temperature, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes. An immediate color change to brown is typically observed. [9]5. Reaction Monitoring: Maintain the reaction at 95-110 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization: Characterize the purified quinoline derivative using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Quantitative Data Summary

The yields of the domino nitro reduction-Friedländer heterocyclization are generally high. The following table provides representative data for similar reactions.

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Typical Yield (%) | Reference |

| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [12] |

| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 | [12] |

| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [12] |

| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one | 75 | [12] |

Best Practices and Troubleshooting

-

Purity of Starting Materials: Ensure that the 2-Morpholino-6-nitrobenzaldehyde is of high purity to avoid side reactions.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent potential oxidation of the intermediate amine.

-

Portion-wise Addition of Iron: Adding the iron powder in portions helps to control the exothermicity of the nitro reduction.

-

Incomplete Reaction: If the reaction stalls, a small additional portion of iron powder can be added. Ensure the temperature is maintained within the optimal range.

-

Workup Considerations: Complete neutralization of the acetic acid is crucial for efficient extraction of the product.

-

Purification: The polarity of the final quinoline derivative will depend on the substituents introduced by the active methylene compound. Adjust the column chromatography eluent system accordingly.

Conclusion

The domino nitro reduction-Friedländer heterocyclization is a highly efficient and versatile method for the synthesis of substituted quinolines from 2-nitrobenzaldehydes. [9]This one-pot procedure, using readily available and inexpensive reagents, offers a practical and scalable route to a wide array of quinoline derivatives. The protocol detailed herein for 2-Morpholino-6-nitrobenzaldehyde provides a robust framework for accessing novel quinoline-based compounds for applications in drug discovery and materials science.

References

-

Molecules. 2022 Jun 27;27(13):4123. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

ResearchGate. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

RSC Advances. 2022;12(35):22935-22956. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

PubMed. 2014;22(10):2363-7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

-

TÜBİTAK Academic Journals. 2021;45(1):1-20. Advances in polymer based Friedlander quinoline synthesis. [Link]

-

ResearchGate. Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a). [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

-

Molecules. 2021;26(11):3197. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Molecules. 2019;24(18):3361. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

Sources

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Improving the yield of 2-Morpholino-6-nitrobenzaldehyde synthesis

Technical Support Center: Optimization of 2-Morpholino-6-nitrobenzaldehyde Synthesis

Current Status: Active Ticket ID: CHEM-SNAR-26-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields (20–40%) and difficult purification when synthesizing 2-morpholino-6-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (SNAr).

The Core Problem: This substrate presents a "perfect storm" of electronic and steric challenges.

-

Electronic Mismatch: While the nitro group is a strong electron-withdrawing group (EWG), its position at C6 is meta to the leaving group at C2. Therefore, it cannot stabilize the Meisenheimer intermediate via resonance. The reaction relies almost entirely on the activation provided by the ortho-formyl (aldehyde) group.

-

Competing Equilibria: The morpholine (secondary amine) reacts reversibly with the aldehyde to form aminals or iminium ions, competing with the desired SNAr pathway.

This guide provides a troubleshooting framework to bypass these limitations, moving from "trial and error" to a deterministic protocol.

Part 1: Diagnostic & Troubleshooting (Q&A)

Module A: Reaction Kinetics & Conversion

Q: The reaction stalls at 50% conversion even after 24 hours. Adding more morpholine doesn't help. Why? A: You are likely facing product inhibition or solvent dampening .

-

The Mechanism: The SNAr reaction requires a polar aprotic solvent to stabilize the anionic Meisenheimer complex. If you are using non-polar solvents (Toluene, DCM) or protic solvents (Ethanol), the reaction will be glacially slow because the transition state is not stabilized.

-

The Fix: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These solvents solvate the cation (e.g., K+), leaving the morpholine/nucleophile "naked" and highly reactive.

-

The Catalyst: If using the chloro-precursor (2-chloro-6-nitrobenzaldehyde), the chloride leaving group is poor. Add 10 mol% Potassium Iodide (KI) (Finkelstein condition) or switch to the 2-Fluoro analog, which reacts 10–100x faster due to the high electronegativity of fluorine stabilizing the intermediate.

Q: My TLC shows a new spot that disappears upon aqueous workup. Is this my product? A: No. That is likely the aminal intermediate .

-